molecular formula C12H15IO B6281781 1-(cyclohexyloxy)-4-iodobenzene CAS No. 851199-63-8

1-(cyclohexyloxy)-4-iodobenzene

Cat. No.: B6281781
CAS No.: 851199-63-8
M. Wt: 302.2
InChI Key:
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Description

1-(cyclohexyloxy)-4-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(cyclohexyloxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with cyclohexanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexyloxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The cyclohexyloxy group can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexyloxy-substituted cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexyloxy-substituted cyclohexane derivatives.

Scientific Research Applications

1-(cyclohexyloxy)-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Used in the preparation of functional materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(cyclohexyloxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclohexyloxy)-4-bromobenzene
  • 1-(cyclohexyloxy)-4-chlorobenzene
  • 1-(cyclohexyloxy)-4-fluorobenzene

Uniqueness

1-(cyclohexyloxy)-4-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as halogen exchange or cross-coupling reactions. The cyclohexyloxy group also imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

851199-63-8

Molecular Formula

C12H15IO

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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